Dihydroisopomiferitin trimethyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihydroisopomiferitin trimethyl ether is a chemical compound with the molecular formula C27H34O6 and a molecular weight of 454.55 g/mol It is known for its unique structure, which includes a combination of methoxy groups and a tetrahydropyrano chromen ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dihydroisopomiferitin trimethyl ether typically involves the etherification of dihydroisopomiferitin. One common method is the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide or tosylate in an S_N2 reaction . The alkoxide ion is usually prepared by reacting an alcohol with a strong base such as sodium hydride (NaH) .
Industrial Production Methods
Industrial production of this compound may involve large-scale etherification processes using similar principles as the Williamson ether synthesis. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include controlling the temperature, pressure, and the use of catalysts to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
Dihydroisopomiferitin trimethyl ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., Grignard reagents) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
Dihydroisopomiferitin trimethyl ether has been explored for various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of dihydroisopomiferitin trimethyl ether involves its interaction with specific molecular targets and pathways. The compound’s methoxy groups and tetrahydropyrano chromen ring system play a crucial role in its reactivity and interactions. These structural features enable the compound to participate in various chemical reactions and biological processes .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Trimethoxypropane: A glycerol-derived ether with similar structural features.
Diethylene glycol dimethyl ether: A constitutional isomer with comparable properties.
Uniqueness
Dihydroisopomiferitin trimethyl ether stands out due to its unique combination of methoxy groups and the tetrahydropyrano chromen ring system. This structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
5432-73-5 |
---|---|
Molecular Formula |
C27H34O6 |
Molecular Weight |
454.6 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1-(5-methoxy-2,2,8,8-tetramethyl-3,4,9,10-tetrahydropyrano[2,3-h]chromen-6-yl)ethanone |
InChI |
InChI=1S/C27H34O6/c1-26(2)12-10-17-23(32-26)18-11-13-27(3,4)33-25(18)22(24(17)31-7)19(28)14-16-8-9-20(29-5)21(15-16)30-6/h8-9,15H,10-14H2,1-7H3 |
InChI Key |
VIAVIRSOTXISQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2=C3C(=C(C(=C2O1)C(=O)CC4=CC(=C(C=C4)OC)OC)OC)CCC(O3)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.